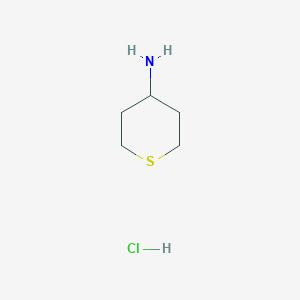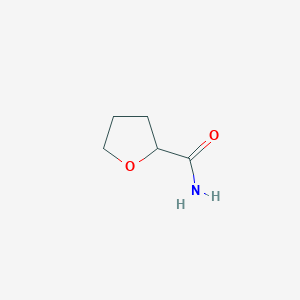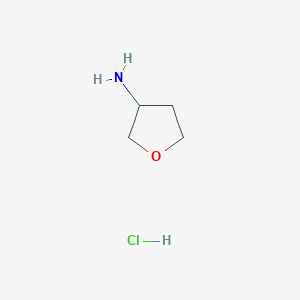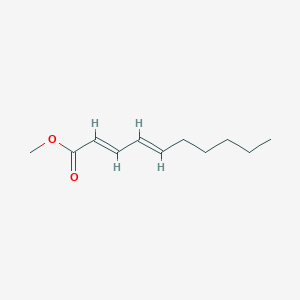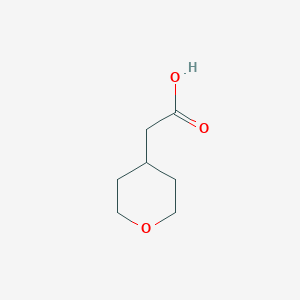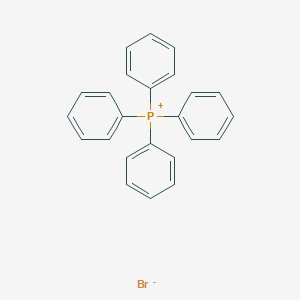![molecular formula C10H18O2 B153608 (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane CAS No. 128993-92-0](/img/structure/B153608.png)
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane, also known as DMSD, is a spiroacetal compound that has gained significant attention in the field of organic chemistry due to its unique structural properties. DMSD has been synthesized using various methods, and its potential applications in scientific research have been explored.
科学的研究の応用
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has potential applications in scientific research, including its use as a chiral building block in organic synthesis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been used as a chiral ligand in asymmetric catalysis. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been used as a solvent for the synthesis of metal-organic frameworks.
作用機序
The mechanism of action of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not well understood. However, it is believed that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can undergo ring-opening reactions to form reactive intermediates, which can participate in various chemical reactions. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been shown to undergo ring-opening reactions with alcohols, amines, and thiols. These reactions can be used to synthesize various spiroacetal compounds.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. However, studies have shown that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not toxic to cells and has low cytotoxicity. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been shown to have low acute toxicity in mice. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.
実験室実験の利点と制限
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has several advantages for lab experiments, including its ease of synthesis and high yield. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can also be used as a chiral building block in organic synthesis and as a chiral ligand in asymmetric catalysis. However, the limitations of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane include its limited solubility in water and its potential reactivity with other chemicals. Care should be taken when handling (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane to avoid exposure to skin and eyes.
将来の方向性
Future research on (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should focus on its potential applications in drug discovery and asymmetric catalysis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a chiral ligand in asymmetric catalysis. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. Additionally, new methods for the synthesis of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should be developed to improve the yield and reduce the reaction time.
合成法
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be synthesized using various methods, including a one-pot reaction of 2,3-dimethyl-1,3-butadiene and formaldehyde, followed by a spirocyclization reaction. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with paraformaldehyde in the presence of a Lewis acid catalyst, followed by spirocyclization. The yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane using these methods ranges from 50% to 80%. These methods have been optimized to reduce the reaction time and increase the yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.
特性
CAS番号 |
128993-92-0 |
|---|---|
製品名 |
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane |
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(7R,9R)-7,9-dimethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-7-9(2)12-10(11-8)5-3-4-6-10/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChIキー |
MLRVHGZYWWKPPB-RKDXNWHRSA-N |
異性体SMILES |
C[C@@H]1C[C@H](OC2(O1)CCCC2)C |
SMILES |
CC1CC(OC2(O1)CCCC2)C |
正規SMILES |
CC1CC(OC2(O1)CCCC2)C |
同義語 |
6,10-Dioxaspiro[4.5]decane,7,9-dimethyl-,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



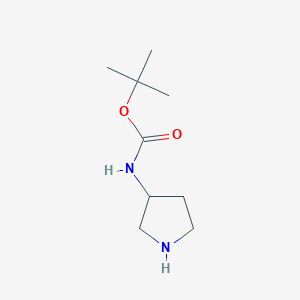
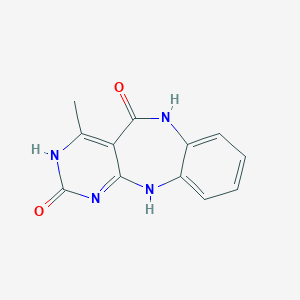
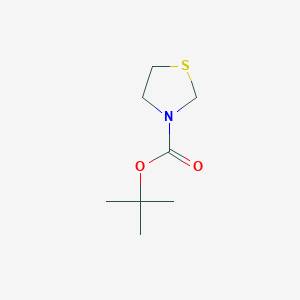
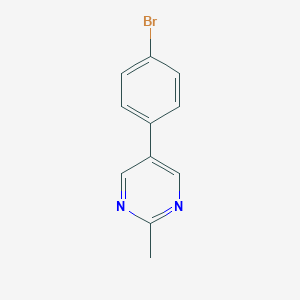
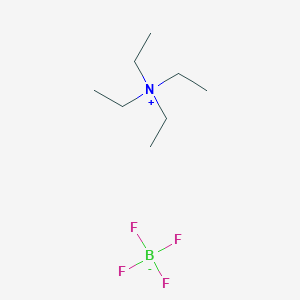
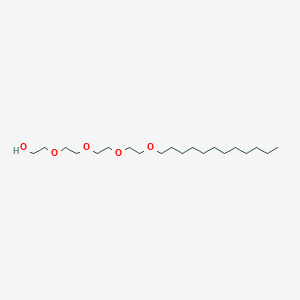
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

